Tert-butyl isocyanate
Overview
Description
Tert-butyl isocyanate is an organic compound with the chemical formula C₅H₉NO. It is a colorless liquid known for its reactivity and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a tert-butyl group, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tert-butyl isocyanate is a reactive compound that primarily targets transition metals, especially those in the 0, +1, and +2 oxidation states . It forms stable complexes with these metals and can insert into metal-carbon bonds .
Mode of Action
The mode of action of this compound involves the formation of carbon dative bonds on surfaces such as germanium . This is achieved through a [2+2] cycloaddition reaction with compounds like phosphagermaallene, yielding products like 1-oxa-2-germacyclobutane . It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form novel 16-electron molybdenum oxo-imido bis (aryloxide) complex .
Biochemical Pathways
This compound affects various biochemical pathways. It is used in the synthesis of coumarines, 4H-chromenes, and isoxazolines . It also reacts with aluminum dihydride in the presence of trace amounts of water to yield terminal hydroxide containing dinuclear alumoxane .
Pharmacokinetics
It is known that the compound is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . Its ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The result of this compound’s action is the formation of various organic compounds. For instance, it can be used in the preparation of isocyanate-treated graphite oxides (iGOs), which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets . It can also modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .
Action Environment
The action of this compound is influenced by environmental factors. It should be used only outdoors or in a well-ventilated area . It is sensitive to moisture , and its reactivity can be affected by the presence of water . It should be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
Tert-butyl isocyanate, like most alkyl isocyanides, can form stable complexes with transition metals and can insert into metal-carbon bonds This suggests that it may interact with metal-containing enzymes or proteins within biochemical reactions
Molecular Mechanism
It is known to form stable complexes with transition metals , suggesting it may interact with metal-containing biomolecules It could potentially influence enzyme activity or gene expression through these interactions
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. It is known to be toxic, with LD50 values of 150mg/kg for mice, 600mg/kg for rats, and 250mg/kg for guinea pigs when administered orally
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl isocyanate can be synthesized through several methods. One common method involves the reaction of tert-butylamine with phosgene. The reaction typically occurs in the presence of an inert solvent such as dichloromethane, and the process is carried out at temperatures ranging from 0 to 20°C. The reaction mixture is then heated and refluxed for several hours to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting tert-butylamine with phosgene in a controlled environment. The reaction is conducted in a reactor where phosgene is introduced at temperatures between 100 and 120°C. After the reaction is complete, the mixture is purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl isocyanate undergoes various chemical reactions, including cycloaddition, substitution, and polymerization. It can react with amines, aldehydes, alcohols, and other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: this compound undergoes [2+2] cycloaddition reactions with compounds such as phosphagermaallene to form 1-oxa-2-germacyclobutane.
Substitution Reactions: It reacts with molybdenum dioxo bis(aryloxide) complexes to form novel 16-electron molybdenum oxo-imido bis(aryloxide) complexes.
Polymerization: this compound can polymerize in the presence of acids and bases, forming various polymeric structures.
Major Products Formed:
Cycloaddition Products: 1-oxa-2-germacyclobutane.
Substitution Products: Molybdenum oxo-imido bis(aryloxide) complexes.
Polymeric Products: Various polymeric structures depending on the reaction conditions.
Scientific Research Applications
Tert-butyl isocyanate has several applications in scientific research:
Comparison with Similar Compounds
Tert-butyl isocyanide: An isomer of tert-butyl isocyanate, characterized by the presence of an isocyanide group (-N≡C) instead of an isocyanate group.
Isopropyl isocyanate: Another isocyanate compound with a similar structure but different alkyl group.
Phenyl isocyanate: Contains a phenyl group attached to the isocyanate group, differing in reactivity and applications.
Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions requiring selective reactivity and stability .
Properties
IUPAC Name |
2-isocyanato-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOLNIXAPIAKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Record name | TERT-BUTYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061818 | |
Record name | tert-Butyl isocyanate | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl isocyanate appears as a clear colorless liquid with a pungent odor. Very toxic by ingestion, may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pungent odor; [CAMEO] | |
Record name | TERT-BUTYL ISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/2697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | tert-Butyl isocyanate | |
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CAS No. |
1609-86-5 | |
Record name | TERT-BUTYL ISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/2697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | tert-Butyl isocyanate | |
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Record name | tert-Butyl isocyanate | |
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Record name | t-butyl isocyanate | |
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Record name | Propane, 2-isocyanato-2-methyl- | |
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Record name | tert-Butyl isocyanate | |
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Record name | tert-butyl isocyanate | |
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Record name | TERT-BUTYL ISOCYANATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl isocyanate?
A1: this compound has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol.
Q2: How can I identify this compound spectroscopically?
A2: this compound can be identified by its characteristic infrared (IR) absorption bands. The asymmetric NCO stretching frequency (νasym NCO) is particularly informative. In solution, this frequency is higher in chloroform than in carbon tetrachloride. [] This solvent-dependent shift can be attributed to the formation of solvent/solute complexes. [] Additionally, the νasym NCO frequency for tBuNCO is influenced by steric factors, generally decreasing as the number of hydrogen atoms on the α-carbon atom of the alkyl group decreases. []
Q3: Does this compound exhibit any unique spectroscopic features?
A3: Yes, this compound exhibits interesting behavior in its IR spectrum. Unlike other alkyl isocyanates, its νasym NCO frequency initially increases with increasing chloroform concentration in carbon tetrachloride but then decreases after reaching a certain concentration. [] Furthermore, tBuNCO, along with some other alkyl isocyanates, displays multiple IR bands in the νasym NCO region due to Fermi resonance with combination tones. []
Q4: How does this compound react with metal complexes?
A4: this compound exhibits diverse reactivity with metal complexes. It can insert into metal-nitrogen bonds, as observed in its reaction with imidoamido compounds of chromium, molybdenum, and tungsten. [] For instance, tBuNCO inserts into the M-N bond of MNHR groups rather than MNR imido groups. [] In other cases, tBuNCO undergoes [2+2] cycloaddition reactions with metal-carbene complexes, forming ureato complexes. [] Additionally, tBuNCO can react with metal cyanate complexes in the presence of a catalyst and an inhibition decomposing agent to synthesize this compound itself. []
Q5: Can this compound be used to synthesize heterocycles?
A5: Yes, this compound is a useful building block for synthesizing various heterocycles. It can react with dimeric P/Al-based Lewis pairs to form five-membered heterocycles via insertion reactions. [] When reacted with a chlorosilylene, tBuNCO undergoes cleavage of the C=O bond, leading to a four-membered Si(2)O(2) cycle. []
Q6: What is the role of this compound in polymer chemistry?
A6: this compound can be used to terminate living polymerization reactions. For example, it successfully caps the propagating chain ends in the syndiospecific living polymerization of 4-methylstyrene with a specific catalytic system. [] This allows for the controlled synthesis of polymers with defined molecular weights and end groups.
Q7: Have computational methods been used to study this compound reactions?
A7: Yes, computational chemistry plays a crucial role in understanding the reactivity of tBuNCO. DFT calculations have been employed to investigate the reaction pathways of heterocycle formation with P/Al-based Lewis pairs and tBuNCO. [] These calculations provide insights into the reaction mechanism and energetics. Additionally, DFT studies have been conducted to elucidate the bonding situation in metal complexes containing tBuNCO ligands, further rationalizing their reactivity. []
Q8: Can computational methods predict the outcome of reactions involving this compound?
A8: To some extent, yes. Computational methods like DFT can predict the regioselectivity of cycloaddition reactions between phosphagermaallene and this compound, explaining the preference for certain reaction pathways. [] These calculations help in understanding the factors governing the reaction outcome.
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